1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione 1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 63191-63-9
VCID: VC5083609
InChI: InChI=1S/C13H14N2O3/c1-9(16)10-2-4-11(5-3-10)14-8-15-12(17)6-7-13(15)18/h2-5,14H,6-8H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)NCN2C(=O)CCC2=O
Molecular Formula: C13H14N2O3
Molecular Weight: 246.266

1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione

CAS No.: 63191-63-9

Cat. No.: VC5083609

Molecular Formula: C13H14N2O3

Molecular Weight: 246.266

* For research use only. Not for human or veterinary use.

1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione - 63191-63-9

Specification

CAS No. 63191-63-9
Molecular Formula C13H14N2O3
Molecular Weight 246.266
IUPAC Name 1-[(4-acetylanilino)methyl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C13H14N2O3/c1-9(16)10-2-4-11(5-3-10)14-8-15-12(17)6-7-13(15)18/h2-5,14H,6-8H2,1H3
Standard InChI Key AYJRMGUOFBKUSF-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NCN2C(=O)CCC2=O

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Analysis

The compound’s backbone consists of pyrrolidine-2,5-dione, a five-membered lactam ring with ketone groups at positions 2 and 5. The substituent at the nitrogen atom is a (4-acetylphenyl)aminomethyl group, which introduces both aromatic and carbonyl functionalities. This structural motif is analogous to derivatives such as 1-(((4-ethylphenyl)amino)methyl)pyrrolidine-2,5-dione (PubChem CID: 4550118) but differs in the acetyl substitution on the phenyl ring .

Molecular Formula and Weight

  • Empirical Formula: C13H15N2O3\text{C}_{13}\text{H}_{15}\text{N}_2\text{O}_3

  • Molecular Weight: 247.27 g/mol (calculated from atomic masses)

This aligns with related compounds like 1-(4-acetylphenyl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione (MW: 327.8 g/mol), where additional substituents increase molecular weight .

Stereoelectronic Features

  • The acetyl group (COCH3-\text{COCH}_3) on the phenyl ring acts as an electron-withdrawing group, polarizing the aromatic system and directing electrophilic substitution to the meta position.

  • The diketone moiety in the pyrrolidine ring enables hydrogen bonding and coordination with metal ions, a property exploited in catalyst design .

Synthetic Pathways and Reaction Mechanisms

Multicomponent Reactions

A plausible route involves a three-component reaction analogous to the synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones . Substituting 4-acetylbenzaldehyde for benzaldehyde in such reactions could yield intermediates that undergo cyclization and functionalization:

Ethyl 2,4-dioxovalerate+4-Acetylbenzaldehyde+AmineAcOHTarget Compound\text{Ethyl 2,4-dioxovalerate} + \text{4-Acetylbenzaldehyde} + \text{Amine} \xrightarrow{\text{AcOH}} \text{Target Compound}

Optimization Parameters

  • Solvent: Glacial acetic acid or ethanol (ethanol improves yields in similar systems) .

  • Molar Ratios: A 1.5:1:1 ratio of aldehyde, amine, and diketone precursor maximizes product formation .

Post-Functionalization Strategies

The aminomethyl group could be introduced via Mannich reactions, where formaldehyde and 4-acetylaniline react with pyrrolidine-2,5-dione. Computational studies on analogous systems suggest that such reactions proceed through imine intermediates stabilized by intramolecular hydrogen bonds .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the acetyl and diketone groups. Limited solubility in water (logP ≈ 1.5 estimated).

  • Thermal Stability: Decomposition likely occurs above 200°C, based on thermogravimetric analyses of similar pyrrolidine-diones .

Spectroscopic Data (Predicted)

  • IR: Strong absorptions at 1700–1750 cm1^{-1} (C=O stretch), 1650 cm1^{-1} (amide C=O), and 1250 cm1^{-1} (C–N stretch).

  • NMR:

    • 1H^1\text{H}: δ 2.6 ppm (s, 3H, COCH3_3), δ 4.1–4.3 ppm (m, 2H, N–CH2_2), δ 7.4–7.9 ppm (m, 4H, aromatic).

    • 13C^{13}\text{C}: δ 25.8 (COCH3_3), δ 50.2 (N–CH2_2), δ 170–175 (C=O) .

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